N-Methyl-L-tyrosine HCl
CAS No.: 262361-54-6
Cat. No.: VC2844748
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 262361-54-6 |
|---|---|
| Molecular Formula | C10H14ClNO3 |
| Molecular Weight | 231.67 g/mol |
| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO3.ClH/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7;/h2-5,9,11-12H,6H2,1H3,(H,13,14);1H/t9-;/m0./s1 |
| Standard InChI Key | LIDVIUGMMFTRSD-FVGYRXGTSA-N |
| Isomeric SMILES | CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O.Cl |
| SMILES | CNC(CC1=CC=C(C=C1)O)C(=O)O.Cl |
| Canonical SMILES | CNC(CC1=CC=C(C=C1)O)C(=O)O.Cl |
Introduction
Chemical Structure and Properties
Molecular Information
N-Methyl-L-tyrosine HCl is derived from L-tyrosine through N-methylation, followed by hydrochloride salt formation. The parent compound N-Methyl-L-tyrosine has a molecular formula of C₁₀H₁₃NO₃ with a molecular weight of 195.21 g/mol, while the hydrochloride salt has the formula C₁₀H₁₃NO₃·HCl with an increased molecular weight due to the addition of HCl . The compound features a secondary amine (due to the methyl group on the nitrogen), a phenolic hydroxyl group, and a carboxylic acid function.
Table 1. Molecular Properties of N-Methyl-L-tyrosine HCl
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₃·HCl |
| Molecular Weight | ~231.68 g/mol |
| Physical Form | White to off-white crystalline powder or solid |
| Optical Activity | [α]/D +16.0±1.0°, c = 1 in 1 M HCl |
| Functional Groups | Secondary amine, phenol, carboxylic acid |
Physical Properties
N-Methyl-L-tyrosine HCl typically appears as a white to off-white crystalline powder. Its physical properties include enhanced water solubility compared to the free base form, which is a characteristic benefit of the hydrochloride salt formation. The optical activity reflects its chiral nature, with measurements showing [α]/D +16.0±1.0° when measured at a concentration of 1 in 1 M HCl . This property is crucial for confirming the enantiomeric purity of the compound for research purposes.
Spectral Characteristics
The spectral data for N-Methyl-L-tyrosine and its derivatives are distinctive and useful for identification and quality control. UV spectroscopy typically shows absorption maxima related to the aromatic ring structure, while NMR spectroscopy reveals characteristic signals for the aromatic protons, the methyl group attached to the nitrogen, and other structural features of the molecule.
Synthesis Methods
Common Synthetic Routes
Several methods exist for synthesizing N-Methyl-L-tyrosine HCl, with the primary approach involving the methylation of L-tyrosine followed by salt formation with HCl. One established method involves direct methylation using methyl iodide in the presence of a base such as sodium hydroxide, with the reaction typically performed in aqueous or alcoholic medium at elevated temperatures .
Oxazolidinone Intermediate Method
A more efficient synthesis pathway involves the formation of an oxazolidinone intermediate, which has shown significant improvements in yield:
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Starting with tyrosine benzyl ether (as a protected form of tyrosine)
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Formation of an oxazolidinone intermediate (isolated in 86% yield)
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Reductive cleavage to yield N-methyl tyrosine (70% yield)
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Conversion to the hydrochloride salt by treatment with HCl
This method represents a substantial improvement over approaches where the hydroxyl group remains unprotected, which typically result in lower yields . The use of benzyl ether protection for the phenolic hydroxyl group plays a crucial role in enhancing the efficiency of this synthesis route.
Purification Techniques
Purification of N-Methyl-L-tyrosine HCl typically involves recrystallization from appropriate solvent systems (often water/alcohol mixtures), followed by ion-exchange chromatography to remove impurities. The purity of the final product can be verified using techniques such as HPLC (with a standard criterion of ≥98% purity), NMR spectroscopy, and melting point analysis .
Biological Activity
Enzyme Inhibition Properties
N-Methyl-L-tyrosine functions as a tyrosine hydroxylase (TH) inhibitor, which has significant implications for catecholamine synthesis. Tyrosine hydroxylase is an enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in the synthesis of catecholamines. The inhibition of this enzyme by N-Methyl-L-tyrosine leads to suppression of DOPA formation from L-tyrosine .
Tyrosine hydroxylase functions as an oxygenase found in the cytosol of cells containing catecholamines. By inhibiting this enzyme, N-Methyl-L-tyrosine affects the synthesis of important neurotransmitters, particularly dopamine and norepinephrine. This inhibition results in the depletion of these neurotransmitters due to the decrease in L-DOPA concentration, making it a valuable tool for studying the effects of catecholamine depletion in various experimental settings .
Effects on Neurotransmitter Systems
The impact of N-Methyl-L-tyrosine HCl on neurotransmitter systems extends beyond simple enzyme inhibition. By modulating the availability of key neurotransmitters, it affects neurological functions related to mood, movement, and cognition. Research using tyrosine derivatives has shown that alterations in tyrosine availability can directly impact catecholamine metabolism and efflux in brain regions such as the medial prefrontal cortex and striatum .
Studies have demonstrated that even acute increases in the physiological range of tyrosine levels can increase catecholamine metabolism. Given the structural similarity, N-Methyl-L-tyrosine HCl likely interfaces with these same pathways but produces inhibitory rather than enhancing effects, providing researchers with a powerful tool to manipulate neurotransmitter systems in a controlled manner .
Metabolic Pathway Interactions
N-Methyl-L-tyrosine HCl interacts with various metabolic pathways, particularly those involving amino acid metabolism and neurotransmitter synthesis. Its structural modification affects how it participates in these pathways, potentially altering protein synthesis, enzymatic reactions, and cellular signaling cascades that depend on normal tyrosine metabolism.
Table 2. Comparison of Metabolic Effects: N-Methyl-L-tyrosine HCl vs. L-Tyrosine
| Metabolic Process | N-Methyl-L-tyrosine HCl | L-Tyrosine |
|---|---|---|
| TH Enzyme Interaction | Inhibitor | Substrate |
| DOPA Production | Decreases | Increases |
| Dopamine Synthesis | Reduces | Enhances |
| Norepinephrine Levels | Lowers | Raises |
| Protein Incorporation | Limited | Standard |
Research Applications
Neuroscience Research
N-Methyl-L-tyrosine HCl serves as a valuable tool in neuroscience research, particularly in studies focused on neurotransmitter systems. Its ability to modulate tyrosine hydroxylase activity makes it especially useful for investigating dopamine pathways, which are crucial for addressing disorders like Parkinson's disease and other conditions involving dopamine dysfunction .
The compound enables researchers to examine how alterations in catecholamine synthesis affect neural circuit function and behavior. By providing a means to selectively inhibit tyrosine hydroxylase, it facilitates studies on the role of catecholamines in various neurological processes, from basic motor control to complex cognitive functions .
Pharmaceutical Development
In pharmaceutical research, N-Methyl-L-tyrosine HCl plays a significant role in developing compounds that can enhance or modulate serotonin and dopamine levels. This application is particularly relevant for the development of novel treatments for mood disorders, including depression and anxiety .
The compound serves as both a template for drug design and as a research tool for understanding the mechanisms underlying these disorders. Its specific inhibitory properties provide insights into how modulating catecholamine synthesis might be leveraged for therapeutic benefit, potentially leading to more targeted and effective pharmacological interventions .
Biochemical Studies
Researchers use N-Methyl-L-tyrosine HCl to investigate protein interactions and enzyme activities, providing insights into metabolic pathways and cellular functions. The compound's unique structure allows it to interact with biological systems in ways that reveal important aspects of biochemical processes, particularly those involving aromatic amino acids and their derivatives.
Studies exploring the role of tyrosine derivatives in neurotransmitter synthesis have utilized this compound to better understand brain function and mental health. By mapping the metabolic pathways affected by N-Methyl-L-tyrosine HCl, researchers gain valuable information about normal neurophysiology and pathological states characterized by neurotransmitter imbalances .
Analytical Applications
In analytical chemistry, N-Methyl-L-tyrosine HCl serves as a standard in chromatographic methods, aiding in the identification and quantification of similar compounds in complex mixtures. Its well-defined structure and properties make it an ideal reference compound for developing and validating analytical methods for amino acid analysis and metabolomics studies .
The compound's distinctive spectral characteristics facilitate its detection and quantification using various analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.
Comparative Analysis with Related Compounds
Comparison with L-Tyrosine
Unlike its parent compound L-tyrosine, N-Methyl-L-tyrosine HCl exhibits altered biochemical properties due to the methylation of the amino group. This modification significantly changes its interaction with enzymes, particularly tyrosine hydroxylase, converting it from a substrate to an inhibitor .
The hydrochloride salt formation further distinguishes it from L-tyrosine by enhancing solubility and stability. These differences make N-Methyl-L-tyrosine HCl a distinct chemical entity with specialized applications in research, particularly in studies requiring selective inhibition of tyrosine hydroxylase .
Comparison with Other Tyrosine Derivatives
Several tyrosine derivatives share similarities and differences with N-Methyl-L-tyrosine HCl:
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N-Methyl-O-methyl-L-tyrosine hydrochloride: This compound has an additional methyl group on the phenolic oxygen, which further modifies its properties. It is used in neuroscience research, pharmaceutical development, and biochemical studies, similar to N-Methyl-L-tyrosine HCl but with potentially different binding characteristics due to the blocked phenolic hydroxyl group .
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L-Tyrosine methyl ester hydrochloride: This derivative has its carboxylic acid group esterified rather than its amino group methylated. This modification changes the compound's charge distribution and hydrophobicity, resulting in different applications in research and pharmaceutical development .
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N-Methyl-L-tyrosine methyl ester hydrochloride: This compound combines both N-methylation and carboxylic acid esterification, demonstrating how multiple structural modifications can create derivatives with specialized properties and applications .
Table 3. Structural Comparison of Tyrosine Derivatives
| Compound | Amino Group | Carboxylic Group | Phenolic Group | Applications |
|---|---|---|---|---|
| N-Methyl-L-tyrosine HCl | N-methylated | Free acid | Free hydroxyl | TH inhibition, neuroscience research |
| L-Tyrosine | Primary amine | Free acid | Free hydroxyl | Protein synthesis, neurotransmitter precursor |
| N-Methyl-O-methyl-L-tyrosine HCl | N-methylated | Free acid | O-methylated | Dopamine pathway studies, pharmaceutical research |
| L-Tyrosine methyl ester HCl | Primary amine | Methyl ester | Free hydroxyl | Biochemical studies, pharmaceutical synthesis |
Future Research Directions
Structure-Activity Relationship Studies
Further research into structure-activity relationships could yield valuable insights for N-Methyl-L-tyrosine HCl and related compounds. Synthesis and testing of novel derivatives with modified substituents might enhance selectivity, potency, or bioavailability for specific applications .
Detailed studies of how the compound and its derivatives interact with target enzymes could lead to the development of more selective inhibitors. Understanding the molecular basis of these interactions through techniques such as X-ray crystallography and molecular dynamics simulations would facilitate rational design of improved compounds for both research and potential therapeutic applications.
Advanced Delivery Systems
Development of specialized delivery systems for N-Methyl-L-tyrosine HCl and its derivatives represents another promising research direction. For compounds intended for neurological applications, crossing the blood-brain barrier efficiently presents a significant challenge. Novel delivery approaches, such as nanoparticle formulations or prodrug strategies, could enhance the utility of these compounds in both research and potential clinical settings.
Mass spectrometry provides definitive identification of N-Methyl-L-tyrosine HCl through accurate mass determination and fragmentation pattern analysis. Electrospray ionization (ESI) is particularly suitable for this type of compound, producing characteristic molecular ions and fragment peaks that can be compared with reference data to confirm identity.
High-resolution mass spectrometry can determine the exact mass of the compound, providing confirmation of the molecular formula and helping to identify any impurities with different molecular weights.
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